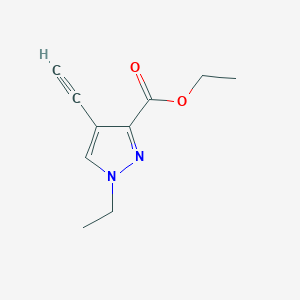

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate

Beschreibung

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 1-ethyl group, a 4-ethynyl substituent, and a 3-carboxylate ester. Pyrazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and agrochemical applications .

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

ethyl 1-ethyl-4-ethynylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3 |

InChI-Schlüssel |

XUGDWVLVXHXHSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=N1)C(=O)OCC)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (dilute), H₂O, reflux | 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid | Not quantified; typical for ester hydrolysis |

| Basic Hydrolysis | NaOH (aqueous), ethanol, 60°C | Sodium salt of the carboxylic acid | Requires neutralization for free acid isolation |

The ester group’s hydrolysis is reversible under acidic conditions but irreversible under basic conditions due to carboxylate formation.

Reactions Involving the Ethynyl Group

The terminal alkyne (ethynyl) group participates in cycloadditions and nucleophilic additions, enabling modular synthesis of complex heterocycles.

2.1. [3+2] Cycloadditions

The ethynyl group reacts with azides in copper-catalyzed Huisgen cycloadditions (click chemistry) to form 1,2,3-triazoles.

Example Reaction

| Reagents | Conditions | Product |

|---|---|---|

| Benzyl azide, CuSO₄, sodium ascorbate | RT, H₂O/tert-BuOH | 1-Ethyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole-3-carboxylate |

Note: This reaction is extrapolated from analogous pyrazole-ethynyl systems .

2.2. Nucleophilic Additions

The ethynyl group reacts with nucleophiles like amines or thiols under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C | 1-Ethyl-4-(N-benzylaminoethyl)-1H-pyrazole-3-carboxylate |

Alkylation and Arylation Reactions

The nitrogen atoms in the pyrazole ring can undergo alkylation or arylation to introduce substituents.

N-Alkylation Example

| Reagent | Conditions | Product |

|---|---|---|

| 2-(Chloromethyl)oxirane | Cs₂CO₃, DMF, 70°C | Ethyl 1-(oxiran-2-ylmethyl)-4-ethynyl-1H-pyrazole-3-carboxylate |

This reaction, optimized for similar pyrazoles, proceeds via nucleophilic substitution at the pyrazole nitrogen .

4.1. Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong hydride donors:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 1-Ethyl-4-ethynyl-1H-pyrazole-3-methanol |

4.2. Oxidation of the Ethynyl Group

Controlled oxidation of the ethynyl group to a ketone is feasible but requires specific catalysts:

| Reagent | Conditions | Product |

|---|---|---|

| O₃, then Zn/H₂O | -78°C, CH₂Cl₂ | 1-Ethyl-4-acetyl-1H-pyrazole-3-carboxylate |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives, including Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate, possess significant antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing promising minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways. Its ability to inhibit key enzymes involved in inflammation suggests that it could be beneficial in treating inflammatory diseases.

- Anticancer Potential : this compound has been investigated for its anticancer properties, with research indicating that it may interact with specific biological targets involved in cancer progression. This includes modulation of signaling pathways that regulate cell proliferation and apoptosis.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. The compound is synthesized through reactions involving hydrazine derivatives and various acetylenic esters, showcasing excellent functional group tolerance .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies indicate that it may interact with enzymes and receptors critical to disease pathways, enhancing its therapeutic efficacy .

Comparative Analysis with Other Pyrazole Derivatives

The following table summarizes the structural features and biological activities of this compound compared to other pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl group, carboxylic acid | Antimicrobial, anticancer |

| Ethyl 4-(2-(4-bromo)-phenyl)-1H-pyrazole-3-carboxylate | Brominated phenyl substituent | Antimicrobial |

| Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate | Methylated phenolic substituent | Anti-inflammatory |

This comparative analysis highlights the unique structural features of this compound that may enhance its reactivity and solubility compared to other derivatives.

Case Studies

Several case studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited MIC values comparable to standard antibiotics against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anti-inflammatory Effects : Research indicated that the compound significantly reduced pro-inflammatory cytokines in vitro, supporting its application in inflammatory disease models .

- Cancer Cell Line Studies : In vitro assays have shown that this compound induces apoptosis in cancer cell lines through modulation of apoptotic pathways, indicating its potential as an anticancer drug candidate.

Wirkmechanismus

The mechanism of action of Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

*Calculated molecular weight based on formula.

Electronic and Steric Effects

- Ethynyl vs. In contrast, the nitro group () is strongly electron-withdrawing, favoring nucleophilic substitution but reducing thermal stability .

- Alkyl vs. Aromatic Substituents : The 1-ethyl group in the target compound provides moderate steric hindrance compared to bulky tert-butyl () or aromatic substituents (). Bulky groups like tert-butyl may reduce solubility but improve metabolic stability in drug design .

Crystallographic and Physicochemical Properties

- Crystal Packing : While crystallographic data for the target compound is absent, analogs like Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate () exhibit intermolecular hydrogen bonding (C–H⋯O/N), stabilizing the lattice . The ethynyl group’s linearity may promote denser packing, affecting melting points and solubility.

- Solubility and Lipophilicity : The tert-butyl derivative () has lower solubility due to hydrophobicity, whereas nitro () and ethynyl groups may increase polarity, enhancing aqueous solubility .

Biologische Aktivität

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, an ethynyl group, and a carboxylate functionality. These structural elements contribute to its reactivity and biological properties. The ethynyl group can engage in π-π interactions and hydrogen bonding, while the pyrazole ring can coordinate with metal ions, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethynyl group enhances its lipophilicity, potentially improving bioavailability and pharmacological efficacy. Research indicates that pyrazole derivatives can modulate various biological pathways, making them candidates for therapeutic development .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds within the pyrazole class possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. Pyrazole derivatives often exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have reported that certain pyrazole derivatives demonstrate selective COX-2 inhibitory activity with minimal gastrointestinal side effects, positioning them as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

3. Anticancer Potential

The anticancer properties of this compound have also been investigated. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Some studies report significant cytotoxic effects against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound and related compounds:

Q & A

Q. What are the standard synthetic routes for Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate?

A common approach involves multi-step reactions starting with pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to introduce ethynyl groups. Key steps include:

- Alkylation : Reacting pyrazole carboxylates with alkyl halides (e.g., 1-chloro-2-methylpropane) in polar aprotic solvents like acetonitrile, using potassium carbonate as a base .

- Cycloaddition : Employing azido(trimethyl)silane and trifluoroacetic acid to facilitate azide-alkyne coupling at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

- Purification : Dry loading with Celite and silica gel chromatography ensures high-purity yields (≥98%) .

Q. What safety precautions are necessary when handling this compound?

Safety protocols align with pyrazole carboxylate derivatives:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as pyrazoles may release toxic fumes during reactions .

- Waste Management : Segregate organic waste and dispose via licensed facilities to prevent environmental contamination .

Q. What spectroscopic techniques confirm the structure of this compound?

- NMR : H and C NMR identify substituent patterns (e.g., ethynyl protons at ~2.5 ppm, ester carbonyl at ~160 ppm) .

- MS : High-resolution mass spectrometry (HRMS-EI) confirms molecular ions (e.g., m/z 271.1065 for CHNO) .

- IR : Peaks at ~2143 cm (C≡C stretch) and ~1704 cm (ester C=O) validate functional groups .

Q. What purification methods are effective for pyrazole carboxylate derivatives?

- Flash Chromatography : Use gradients of cyclohexane/ethyl acetate (0–35%) to separate polar byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data during structural refinement?

Discrepancies (e.g., bond-length outliers or thermal ellipsoid distortions) can arise from twinning or disordered solvent. Use:

- SHELXL : Apply restraints (e.g., SIMU, DELU) to model disorder and anisotropic displacement parameters .

- Mercury CSD : Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate packing motifs .

- Packing Similarity : Compare with analogous structures (e.g., Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) to identify systematic errors .

Q. How to optimize reaction conditions to improve yield?

- Solvent Screening : Replace dichloromethane with THF/water mixtures (1:1) to enhance CuAAC reaction rates .

- Catalyst Tuning : Use copper sulfate/sodium ascorbate (1:1 molar ratio) to reduce side reactions in azide couplings .

- Temperature Control : Maintain 50°C for 16–72 hours to ensure complete conversion, monitored via TLC .

Q. How to analyze and mitigate side reactions during synthesis?

- Byproduct Identification : LC-MS and F NMR detect fluorinated impurities (e.g., trifluoroacetic acid adducts) .

- Kinetic Control : Lower reaction temperatures (0°C) minimize over-alkylation of pyrazole rings .

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to shield reactive sites during ethynylation .

Q. How to handle intermolecular interactions in crystal packing?

- Hydrogen Bonding : Use SHELXPRO to model C–H⋯O interactions stabilizing crystal lattices .

- Void Analysis : Mercury’s void visualization tool identifies solvent-accessible regions, guiding solvent selection for crystallization .

- Twinned Data : Apply HKLF 5 format in SHELXL to refine twinned datasets and improve R-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.